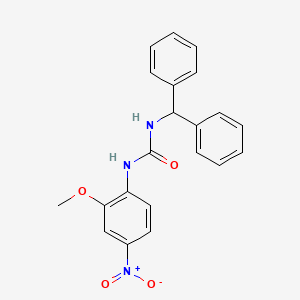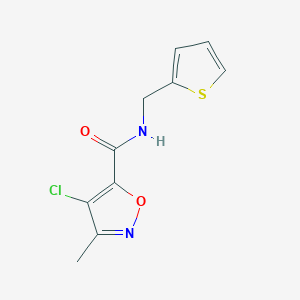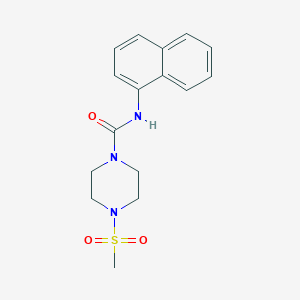
N-(diphenylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives like N-(diphenylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea often involves the Lossen rearrangement. This rearrangement, mediated by reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, is crucial for converting carboxylic acids to ureas (Kishore Thalluri et al., 2014). Another method involves the reaction of phenyl azide with carbon monoxide, leading to N,N'-diphenyl[11C]urea and ethyl phenyl[11C]carbamate (H. Doi et al., 2004).
Molecular Structure Analysis
The molecular structure of N-(diphenylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea derivatives is characterized by planarity and coplanarity of non-H atoms, as seen in similar compounds like N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (A. Lough et al., 2010).
Chemical Reactions and Properties
Urea derivatives exhibit various chemical reactions, often influenced by their functional groups. For instance, the nitro group in urea derivatives can facilitate the formation of Schiff bases with ONO-type donors, as shown in the synthesis of diorganotin(IV) complexes (M. Çelebier et al., 2007). Also, nitroarenes, a key component in these ureas, are versatile building blocks for synthesizing various unsymmetrical urea derivatives (Paula A. Rodríguez-Huerto et al., 2021).
Physical Properties Analysis
The physical properties of urea derivatives like N-(diphenylmethyl)-N'-(2-methoxy-4-nitrophenyl)urea can be deduced from related compounds. For example, the synthesis and characterization of related urea compounds often involve evaluating their stability and reactivity under different conditions, as seen in the study of thermal latent initiators for ring-opening polymerization of epoxide (N. Makiuchi et al., 2015).
Chemical Properties Analysis
The chemical properties of these urea derivatives can be complex, often involving interactions with various substrates and catalysts. For instance, palladium-catalyzed synthesis from nitrobenzene, aniline, and carbon monoxide highlights the reactivity of these compounds under specific conditions (J. Oh et al., 1991). Moreover, studies like the N-alkylations and O-alkylations of nitro-substituted 1,3-diphenylureas provide insight into the reactivity of the nitro group and urea moiety (Nj Curtis, 1988).
Propiedades
IUPAC Name |
1-benzhydryl-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-28-19-14-17(24(26)27)12-13-18(19)22-21(25)23-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWSIKZGZBNWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-3-(2-methoxy-4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4543896.png)
![1-mesityl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4543905.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,6-diethylphenyl)benzamide](/img/structure/B4543906.png)
![4-ethyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4543908.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4543924.png)

![1-methyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4543937.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4543960.png)
![3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543971.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide](/img/structure/B4543980.png)
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]piperidine](/img/structure/B4543982.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4543988.png)
![methyl {5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4543992.png)